Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires the presence of a base, such as sodium hydroxide, and can be carried out under ambient conditions. Another method involves the use of metal-catalyzed coupling reactions, such as those catalyzed by copper, iron, gold, ruthenium, or palladium .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes to assemble the scaffold. These processes may involve the use of undesirable solvents like N,N-dimethylformamide, 1,2-dichloroethane, or acetonitrile, and may require relatively high temperatures, high catalyst loading, and long reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the ester group would yield an alcohol derivative .
Scientific Research Applications
Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological processes and as a building block for bioactive molecules.
Industry: It is used in the development of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold is known to interact with various enzymes and receptors, modulating their activity. For example, some derivatives of this compound have been shown to inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: This compound has a similar structure but with a methyl group instead of a hydroxymethyl group.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has a chloro group at the 6-position and an ethyl group at the 2-position.
Uniqueness
Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the hydroxymethyl group, which can undergo various chemical modifications, enhancing its versatility in synthetic and medicinal chemistry .
Properties
IUPAC Name |
ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)9-6-13-5-3-4-8(7-14)10(13)12-9/h3-6,14H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGAREOAPYRVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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